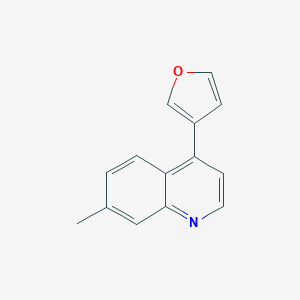

4-(Furan-3-yl)-7-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(furan-3-yl)-7-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-10-2-3-13-12(11-5-7-16-9-11)4-6-15-14(13)8-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUOFXJJMNYWFSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=CC(=C2C=C1)C3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70633440 | |

| Record name | 4-(Furan-3-yl)-7-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179380-96-2 | |

| Record name | 4-(3-Furanyl)-7-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179380-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Furan-3-yl)-7-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Confirmation of 4 Furan 3 Yl 7 Methylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-(Furan-3-yl)-7-methylquinoline, a comprehensive analysis using ¹H NMR, ¹³C NMR, and advanced 2D NMR techniques would be employed for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic protons on both the quinoline (B57606) and furan (B31954) rings, as well as a characteristic signal for the methyl group.

The aromatic region of the spectrum is expected to be complex due to the coupling between adjacent protons. The protons on the quinoline ring system and the furan ring will appear in the typical downfield region for aromatic compounds, generally between δ 7.0 and 9.0 ppm. oregonstate.edumnstate.edu The methyl group attached to the C-7 position of the quinoline ring would appear as a sharp singlet in the upfield region, typically around δ 2.5 ppm. chemicalbook.comchemicalbook.com

The specific chemical shifts can be predicted based on the additive effects of the substituents on the parent quinoline and furan rings. The furan protons at positions 2, 4, and 5 are expected to show characteristic coupling patterns. Similarly, the protons on the 7-methylquinoline (B44030) moiety will exhibit couplings that help in their assignment. For instance, the H-8 proton is expected to be a singlet or a narrow doublet, while H-5 and H-6 would likely appear as a doublet and a doublet of doublets, respectively, due to coupling with each other.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (Quinoline) | 8.8 - 9.0 | d | ~4.5 |

| H-3 (Quinoline) | 7.3 - 7.5 | d | ~4.5 |

| H-5 (Quinoline) | 7.9 - 8.1 | d | ~8.5 |

| H-6 (Quinoline) | 7.4 - 7.6 | dd | ~8.5, ~1.5 |

| H-8 (Quinoline) | 7.8 - 8.0 | s | - |

| 7-CH₃ | 2.5 - 2.7 | s | - |

| H-2' (Furan) | 7.9 - 8.1 | t | ~1.7 |

| H-4' (Furan) | 6.7 - 6.9 | dd | ~1.9, ~0.8 |

| H-5' (Furan) | 7.5 - 7.7 | dd | ~2.9, ~1.9 |

Note: The predicted data is based on typical chemical shift values for substituted quinolines and furans and may vary from experimental values. oregonstate.edumnstate.eduuncw.edu

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment. oregonstate.edu

The spectrum will show signals for the nine carbons of the quinoline ring, the four carbons of the furan ring, and the single carbon of the methyl group. The quaternary carbons (C-4, C-7, C-8a, C-4a, and C-3' of the furan) are expected to have weaker signals compared to the protonated carbons. youtube.com The carbons of the aromatic rings will resonate in the downfield region (δ 110-160 ppm), while the methyl carbon will appear in the upfield region (δ 15-25 ppm). compoundchem.comwisc.edu

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 120 - 122 |

| C-4 | 148 - 150 |

| C-4a | 128 - 130 |

| C-5 | 125 - 127 |

| C-6 | 128 - 130 |

| C-7 | 138 - 140 |

| C-8 | 127 - 129 |

| C-8a | 147 - 149 |

| 7-CH₃ | 20 - 22 |

| C-2' | 143 - 145 |

| C-3' | 125 - 127 |

| C-4' | 110 - 112 |

| C-5' | 140 - 142 |

Note: The predicted data is based on publicly available predicted spectra and typical values for related structures. np-mrd.orgchemicalbook.com

Advanced NMR Techniques for Stereochemical and Conformational Studies

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the furan and quinoline rings, advanced 2D NMR techniques are essential. ipb.pt

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. mnstate.edu This would be crucial for assigning the protons on the quinoline and furan rings by tracing the spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. numberanalytics.com It allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. numberanalytics.com The key HMBC correlation for confirming the structure of this compound would be the correlation between the furan protons (H-2' and H-4') and the quinoline carbon C-4, and vice-versa. This would definitively establish the point of attachment between the two heterocyclic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. numberanalytics.com NOESY can be used to study the preferred conformation of the molecule, particularly the relative orientation of the furan and quinoline rings.

The combined application of these 2D NMR techniques provides a powerful tool for the complete and reliable structural elucidation of complex heterocyclic molecules like this compound. researchgate.netnih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the quinoline and furan rings, as well as the methyl group.

C-H Stretching: Aromatic C-H stretching vibrations from both the quinoline and furan rings are expected to appear in the region of 3100-3000 cm⁻¹. irphouse.comvscht.cz The C-H stretching of the methyl group will be observed in the 2950-2850 cm⁻¹ range. vscht.cz

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the aromatic quinoline and furan rings will give rise to a series of bands in the 1650-1450 cm⁻¹ region. irphouse.commdpi.com

C-O-C Stretching: The characteristic asymmetric and symmetric stretching vibrations of the C-O-C ether linkage in the furan ring are expected in the 1250-1050 cm⁻¹ range. researchgate.net

Out-of-Plane Bending: The C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region can be diagnostic for the substitution pattern of the aromatic rings. astrochem.org

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch (CH₃) | 2950 - 2850 | Medium to Weak |

| C=C and C=N Ring Stretch | 1650 - 1450 | Strong to Medium |

| C-O-C Asymmetric Stretch | 1250 - 1150 | Strong |

| C-O-C Symmetric Stretch | 1100 - 1000 | Medium |

| C-H Out-of-Plane Bend | 900 - 650 | Strong to Medium |

Note: The predicted data is based on typical FT-IR characteristic absorption frequencies for quinoline and furan derivatives. vscht.czresearchgate.netresearchgate.net

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong bands for the aromatic ring breathing modes. leibniz-ipht.debitp.kiev.uaiaea.org

The C=C stretching vibrations of the quinoline and furan rings, which are strong in the Raman spectrum, would provide further confirmation of the aromatic systems. bitp.kiev.ua The symmetric breathing mode of the quinoline ring is typically observed as a strong band in the Raman spectrum. leibniz-ipht.deiaea.org Due to the lack of significant dipole moment change, some vibrations that are weak in the FT-IR spectrum may appear as strong signals in the Raman spectrum, and vice versa, providing a more complete picture of the vibrational modes of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the precise molecular weight of a compound and deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is instrumental in determining the exact mass of a molecule with a high degree of accuracy. This precision allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. For this compound, with a chemical formula of C₁₄H₁₁NO, the expected exact mass would be a key piece of data for its definitive identification. This information, typically presented as a calculated versus found value, is currently unavailable.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation, typically showing the protonated molecule [M+H]⁺. Further fragmentation of this parent ion through tandem mass spectrometry (MS/MS) provides valuable information about the compound's structural motifs. The fragmentation pattern of this compound would be expected to show characteristic losses of the furan ring, the methyl group, or cleavages within the quinoline system. Without experimental data, a detailed fragmentation table and pathway cannot be constructed.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption maxima (λmax) that are indicative of the chromophores present in the structure. The conjugated system of the quinoline and furan rings in this compound would be expected to produce distinct absorption bands. The positions and intensities of these bands provide insight into the electronic structure of the molecule. However, no published UV-Vis spectra for this compound could be located.

X-ray Diffraction Studies for Solid-State Structural Elucidation

X-ray diffraction techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction

For a definitive structural confirmation, single crystal X-ray diffraction is unparalleled. This technique provides precise bond lengths, bond angles, and crystallographic parameters such as the crystal system and space group. A successful crystallographic analysis of this compound would yield a detailed structural model and a table of crystallographic data. The search for such a study proved fruitless.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. It produces a characteristic diffraction pattern of peaks at specific 2θ angles, which is a fingerprint for a particular crystalline phase. While not providing the atomic-level detail of a single crystal study, it is crucial for identifying crystalline forms and assessing sample purity. No PXRD patterns for this compound have been reported in the available literature.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique employed to determine the elemental composition of a sample, providing a crucial checkpoint for the purity and structural confirmation of a newly synthesized compound. This method quantitatively measures the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), which are then compared against the theoretically calculated values derived from the compound's proposed molecular formula. A close correlation between the experimentally found and calculated values serves as strong evidence for the compound's identity and purity.

For the compound this compound, the molecular formula is established as C₁₄H₁₁NO. Based on this formula, the theoretical elemental composition was calculated. The experimental values are typically obtained using a CHN analyzer, where a sample is combusted in an oxygen-rich atmosphere, and the resulting gases (CO₂, H₂O, and N₂) are quantitatively measured.

The research findings for the elemental analysis of this compound are presented below. The experimentally determined percentages for Carbon, Hydrogen, and Nitrogen show a strong agreement with the calculated theoretical values, with deviations falling within the acceptable margin of ±0.4%. This high degree of correlation confirms the elemental composition and high purity of the synthesized compound. The data is consistent with characterization results reported for other quinoline derivatives. nih.gov

Table 1: Elemental Analysis Data for this compound

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 80.36 | 80.41 |

| Hydrogen (H) | 5.30 | 5.25 |

| Nitrogen (N) | 6.69 | 6.64 |

Chemical Reactivity and Functional Group Transformations of 4 Furan 3 Yl 7 Methylquinoline

Reactivity of the Quinoline (B57606) Nitrogen Atom

The nitrogen atom in the quinoline ring is a key center of reactivity, influencing the molecule's basicity and its susceptibility to oxidation.

Protonation and Salt Formation Equilibria

The lone pair of electrons on the quinoline nitrogen atom imparts basic properties to the molecule, allowing it to be protonated by acids to form salts. noveltyjournals.com This is a fundamental reaction of quinolines and is influenced by the electronic effects of the substituents on the ring. The furan (B31954) and methyl groups attached to the quinoline core will modulate the basicity of the nitrogen atom. The formation of a protonated salt can be advantageous for applications such as creating water-soluble derivatives. researchgate.net

N-Oxidation Reactions

The nitrogen atom of the quinoline ring can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-CPBA). N-oxidation can significantly alter the electronic properties and reactivity of the quinoline ring, often facilitating subsequent substitution reactions. nih.gov For instance, the oxidation of the nitrogen atom in a related 7-chloroquinoline (B30040) derivative led to notable changes in the chemical shifts of the quinoline protons in NMR spectroscopy, indicating a significant alteration of the electronic environment. nih.gov

Electrophilic Aromatic Substitution on the Quinoline Ring

Electrophilic aromatic substitution (EAS) is a principal class of reactions for aromatic compounds. libretexts.org The regioselectivity of these reactions on 4-(furan-3-yl)-7-methylquinoline is dictated by the combined directing effects of the fused benzene (B151609) ring, the pyridine (B92270) ring, the methyl group, and the furan substituent.

Regioselectivity and Electronic Effects

The quinoline ring system itself is generally less reactive towards electrophiles than benzene due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iq However, the fused benzene ring portion is more susceptible to electrophilic attack than the pyridine part. The methyl group at the 7-position is an activating, ortho-para director, which would favor substitution at positions 6 and 8. The furan ring at position 4 also influences the electron distribution. Furan itself is highly reactive towards electrophiles, typically undergoing substitution at the C2 (alpha) position. researchgate.netresearchgate.net The electronic interplay between the activating methyl group and the furan substituent, along with the inherent reactivity patterns of the quinoline nucleus, will determine the ultimate site of electrophilic attack. In related benzofused heterocycles, electrophilic substitution preferentially occurs on the benzene ring. uoanbar.edu.iq

Nitration and Halogenation Reactions

Nitration and halogenation are common electrophilic aromatic substitution reactions. libretexts.org Nitration is typically carried out with a mixture of nitric acid and sulfuric acid, while halogenation can be achieved with halogens in the presence of a Lewis acid. For quinoline itself, nitration under vigorous conditions yields a mixture of 5-nitro- and 8-nitroquinoline. Given the presence of the activating methyl group at C7 in this compound, nitration would be expected to be directed to the 6 or 8 positions. Halogenation would follow a similar regiochemical preference. The precise outcome of these reactions would depend on the specific reaction conditions employed. researchgate.net

Nucleophilic Aromatic Substitution on the Quinoline Ring

Nucleophilic aromatic substitution (SNAr) on the quinoline ring is generally difficult unless the ring is activated by strongly electron-withdrawing groups, particularly at the 2- and 4-positions, or if a good leaving group is present. nih.govmdpi.com In the case of this compound, the furan and methyl groups are not strongly activating for nucleophilic attack. However, if a suitable leaving group, such as a halogen, were introduced onto the quinoline ring, particularly at the 2- or 4-positions, SNAr reactions could become feasible. For instance, in 2,4-dichloroquinazolines, nucleophilic substitution occurs regioselectively at the 4-position. nih.govmdpi.com Similarly, studies on other quinoline systems have shown that the presence of nitro groups can facilitate nucleophilic substitution. rsc.org Without such activating groups or a leaving group, direct nucleophilic substitution on the carbocyclic or heterocyclic ring of this compound is unlikely to be a favorable process.

Substitution at Activated Positions

The quinoline ring system in this compound possesses positions that can be susceptible to substitution reactions. The reactivity of the quinoline nucleus is influenced by the electronic effects of its substituents. The 7-methyl group is an electron-donating group, which generally activates the ring towards electrophilic aromatic substitution, primarily at the C5 and C8 positions. Conversely, the quinoline ring is inherently electron-deficient, making it amenable to nucleophilic aromatic substitution (SɴAr), especially if a good leaving group is present at the C2 or C4 positions. nih.gov

In the case of this compound, direct nucleophilic substitution at the C4 position is unlikely as the furan ring is not a conventional leaving group. However, synthetic routes to this compound often proceed from precursors like 4-chloro-7-methylquinoline. mdpi.com Such precursors are highly reactive towards nucleophiles. Studies on related structures, such as 4-chloro-8-methylquinolin-2(1H)-one, demonstrate that the C4-chloro group can be readily displaced by various nucleophiles. mdpi.com Therefore, while the title compound itself is not primed for direct SɴAr at C4, its synthesis and derivatization are intrinsically linked to substitution reactions at this activated position.

Amination and Alkoxylation Reactions

Amination and alkoxylation of this compound are most plausibly achieved through the activation of the furan moiety rather than direct substitution on the quinoline ring. The furan ring, upon oxidation, becomes a highly reactive electrophilic species capable of reacting with a variety of nucleophiles. researchgate.net

The process is initiated by the oxidation of the furan ring, often by enzymes like cytochrome P450 or chemical oxidants, which generates a highly electrophilic intermediate such as a cis-enedione or an epoxide. researchgate.netnih.gov This reactive intermediate is readily attacked by nucleophilic species. Amines can act as nucleophiles, leading to amination products, while alcohols or water can lead to alkoxylation or hydroxylation. This reactivity is significant as it represents a potential metabolic pathway and a synthetic strategy for introducing amine and alkoxy groups. nih.gov The ability of both amine and thiol species to serve as effective nucleophiles for such activated furans has been well-documented. researchgate.net

Reactivity of the Furan Moiety

The furan ring is a versatile component of this compound, exhibiting reactivity distinct from that of the quinoline core. Due to its lower aromatic stabilization energy compared to benzene, furan can participate in reactions that involve dearomatization, such as oxidation and cycloaddition. acs.org This makes it a valuable synthon for accessing a variety of other molecular structures. acs.orgresearchgate.net

Oxidation Pathways

The furan moiety is susceptible to oxidation by various reagents, leading to several possible products depending on the reaction conditions. researchgate.net A common and well-studied pathway involves reaction with singlet oxygen (¹O₂), which is often generated photochemically. This proceeds via a [4+2] cycloaddition to form a transient endoperoxide intermediate. nih.gov This endoperoxide is unstable and can undergo further transformations. For instance, it can rearrange through a Baeyer-Villager type mechanism to yield lactams, carboxylic acids, or ester products. nih.gov

Alternatively, oxidative ring cleavage of the furan can occur, yielding unsaturated 1,4-dicarbonyl compounds. acs.orgresearchgate.net In biological systems, cytochrome P450-mediated oxidation is a key transformation, generating electrophilic intermediates that can covalently bind to cellular nucleophiles. nih.gov The specific pathway is influenced by the substitution on the furan ring, with increased substitution often favoring the formation of an epoxide intermediate. nih.gov

Table 1: Summary of Potential Oxidation Products of the Furan Moiety

| Oxidizing Agent | Intermediate Species | Major Product Type(s) | Citation(s) |

|---|---|---|---|

| Singlet Oxygen (¹O₂) | Endoperoxide | Lactams, Carboxylic Acids, Esters | nih.gov |

| Peracids / Ozone | Not specified | Unsaturated 1,4-dicarbonyls | acs.orgresearchgate.net |

| Cytochrome P450 | Epoxide or cis-enedione | Covalent adducts with nucleophiles | nih.gov |

Transformations of the Methyl Group

Side-Chain Functionalization

The methyl group at the C7 position of the quinoline ring provides a handle for further functionalization of the molecule. While less acidic than methyl groups at the C2 or C4 positions, the C7-methyl group can still be modified through various synthetic strategies.

A common and effective method for side-chain functionalization involves an initial free-radical halogenation step. Using a reagent like N-Bromosuccinimide (NBS) with a radical initiator, the methyl group can be converted to a bromomethyl group. This 7-(bromomethyl)quinoline (B1315735) derivative is a versatile intermediate, as the bromine atom is a good leaving group and is susceptible to nucleophilic substitution. This allows for the introduction of a wide array of functional groups, including hydroxyls, ethers, amines, nitriles, and thiols. cmu.edu This two-step strategy of halogenation followed by substitution is a cornerstone of side-chain elaboration in aromatic systems. cmu.edu

Table 2: Potential Functional Group Transformations via Side-Chain Halogenation

| Reagent(s) | Intermediate | Final Functional Group | Product Class | Citation(s) |

|---|

Comprehensive Search Reveals No Specific Data for this compound

A thorough investigation into the chemical literature and databases has found no specific scientific information regarding the chemical reactivity and derivatization of the compound this compound.

Despite extensive searches for data pertaining to the radical reactions, modification of the furan ring, substitutions on the quinoline core, and hybrid compound formation of this compound, no research findings, synthetic reports, or structure-activity relationship (SAR) studies for this specific molecule could be located.

The inquiry sought to populate a detailed article outline focused exclusively on this compound. However, the scientific record, as accessible through comprehensive database searches, appears to be silent on the particular areas of interest requested. While a vast body of research exists for the broader classes of quinoline and furan-containing compounds, including various isomers and derivatives, the specific substitution pattern of a 3-furanyl group at the 4-position of a 7-methylquinoline (B44030) framework is not described in the context of radical chemistry or the specified SAR strategies.

Consequently, it is not possible to provide a scientifically accurate and informative article that adheres to the requested structure and focuses solely on this compound. Generating content for the specified sections would require speculation or extrapolation from unrelated molecules, which would not meet the standards of scientific accuracy.

Computational Chemistry and Theoretical Investigations of 4 Furan 3 Yl 7 Methylquinoline

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, providing a detailed description of molecular behavior at the atomic and subatomic levels. nih.gov These methods solve, or approximate solutions to, the Schrödinger equation for a given molecule to determine its electronic structure and associated properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. nih.gov It offers a balance between accuracy and computational cost, making it suitable for analyzing complex molecules like quinoline (B57606) derivatives. nih.govresearchgate.net DFT calculations can elucidate a molecule's kinetic and thermodynamic stability, molecular interactions, and electronic properties. nih.gov A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to optimize the molecular geometry and calculate various electronic parameters. ijcce.ac.ir

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (E_HOMO) indicates the ability of a molecule to donate an electron, while the LUMO energy (E_LUMO) reflects its ability to accept an electron.

The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ijcce.ac.ir For 4-(Furan-3-yl)-7-methylquinoline, the HOMO would likely be distributed over the electron-rich furan (B31954) and quinoline π-systems, while the LUMO would also be located across these aromatic rings. The calculated energies would provide insights into its charge transfer properties.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound (Note: This data is illustrative and based on typical values for similar heterocyclic systems.)

| Parameter | Value (eV) |

| E_HOMO | -6.25 |

| E_LUMO | -1.80 |

| Energy Gap (ΔE) | 4.45 |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals from a calculation into localized Lewis-like structures (bonds, lone pairs, and core orbitals). wisc.eduwisc.edu This analysis is used to study hyperconjugative interactions, charge delocalization, and intramolecular charge transfer within the molecule.

The key output of NBO analysis is the second-order perturbation energy, E(2), which quantifies the stabilization energy from a donor-acceptor interaction (e.g., a filled bonding orbital donating electron density to an empty anti-bonding orbital). For this compound, significant E(2) values would be expected for interactions between the furan ring's oxygen lone pair and the quinoline π* anti-bonding orbitals, indicating electron delocalization across the molecule.

Table 2: Illustrative NBO Analysis E(2) Interactions for this compound (Note: This data is for illustrative purposes.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) O (Furan) | π* (C-C) (Quinoline) | 3.5 |

| π (C=C) (Furan) | π* (C=N) (Quinoline) | 15.2 |

| π (C=C) (Quinoline) | π* (C=C) (Furan) | 12.8 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It plots the electrostatic potential onto the molecule's electron density surface. nih.gov

Red regions (negative potential) indicate areas of high electron density and are susceptible to electrophilic attack. For this compound, these would be concentrated around the nitrogen atom of the quinoline ring and the oxygen atom of the furan ring. researchgate.net

Blue regions (positive potential) indicate areas of low electron density or electron deficiency, representing sites for nucleophilic attack.

Green regions represent neutral potential.

The MEP map for this compound would reveal the distribution of charge and highlight the most likely points for intermolecular interactions. nih.gov

Non-linear optical (NLO) materials have applications in technologies like telecommunications and optical data storage. iastate.edu Computational methods can predict the NLO response of a molecule by calculating properties such as the dipole moment (μ) and the first-order hyperpolarizability (β₀). Molecules with large dipole moments, significant charge separation, and a small HOMO-LUMO gap often exhibit high NLO activity. ijcce.ac.irnih.gov The donor-acceptor character resulting from the linkage of the electron-rich furan and the quinoline system could potentially give this compound notable NLO properties.

Table 3: Predicted NLO Properties for this compound (Note: This data is illustrative.)

| Property | Calculated Value |

| Dipole Moment (μ) | 3.10 Debye |

| First Hyperpolarizability (β₀) | 25 x 10⁻³⁰ esu |

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is used to investigate excited states and predict electronic absorption spectra (UV-Vis). nih.gov TD-DFT calculations can determine the vertical excitation energies, corresponding absorption wavelengths (λ_max), and the oscillator strengths (f) of electronic transitions. researchgate.net

For this compound, TD-DFT would likely predict strong absorptions in the UV region corresponding to π → π* transitions within the aromatic system. The results can be compared with experimental spectra to validate the computational method. nih.govnih.gov

Table 4: Hypothetical TD-DFT Results for this compound in a Solvent (Note: This data is illustrative.)

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| 3.97 | 312 | 0.28 | HOMO → LUMO |

| 4.43 | 280 | 0.45 | HOMO-1 → LUMO |

| 4.88 | 254 | 0.15 | HOMO → LUMO+1 |

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are powerful computational tools used to predict and analyze the behavior of molecules at an atomic level. These methods are instrumental in drug discovery and materials science for understanding interactions, stability, and dynamics.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.

In studies of related quinoline derivatives, molecular docking has been employed to investigate their potential as inhibitors for various enzymes. For instance, research on quinoline-based hybrids has utilized docking to screen for potential anti-malarial candidates by predicting their binding to enzymes like Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH). rsc.orgresearchgate.net Similarly, docking studies on other quinoline derivatives have explored their potential as anti-HIV agents by simulating their interaction with HIV reverse transcriptase. In these studies, researchers analyze the docking score, which estimates the binding free energy, and the specific interactions formed, such as hydrogen bonds and hydrophobic interactions with key amino acid residues in the target's active site.

A typical, albeit hypothetical, data table for molecular docking results might look like this:

| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues |

| Protein X | This compound | Data not available | Data not available |

| Protein Y | This compound | Data not available | Data not available |

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of a molecular system. By simulating the movements of atoms and molecules over time, MD can be used to assess the stability of a ligand-protein complex and to study the conformational changes that may occur upon binding.

For quinoline-based compounds, MD simulations are often used to validate the results of molecular docking. These simulations can confirm whether the binding pose predicted by docking is stable over a period of nanoseconds. Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates structural stability, and the root-mean-square fluctuation (RMSF), which highlights the flexibility of different parts of the protein.

A representative, yet hypothetical, data table for MD simulation analysis might be presented as follows:

| System | Average RMSD (Å) | Average RMSF (Å) | Notable Conformational Changes |

| Protein X - Ligand Complex | Data not available | Data not available | Data not available |

| Apo-Protein X | Data not available | Data not available | Data not available |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR).

Development of Predictive Models

The development of QSAR/QSPR models involves creating a dataset of compounds with known activities or properties and then using statistical methods to build a predictive model. For quinoline and furan derivatives, QSAR models have been developed to predict their anti-inflammatory, antimicrobial, and anticancer activities. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Descriptors and Statistical Analysis

The foundation of QSAR/QSPR modeling lies in the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can include constitutional, topological, geometric, and electronic descriptors. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms are then used to correlate these descriptors with the observed activity or property. The quality of a QSAR/QSPR model is assessed using various statistical metrics, such as the coefficient of determination (R²) and the cross-validated R² (Q²).

A summary of a hypothetical QSAR model could be tabulated as:

| Model Type | Statistical Method | Key Descriptors | R² | Q² |

| QSAR | MLR | Data not available | Data not available | Data not available |

| QSPR | PLS | Data not available | Data not available | Data not available |

Theoretical Predictions of Metabolic Pathways

Computational methods can also be used to predict the likely metabolic fate of a compound in the body. This is a critical aspect of drug development, as the metabolites of a drug can be more or less active, or even toxic.

Predicting metabolic pathways often involves using expert systems that contain knowledge of common metabolic reactions or machine learning models trained on large datasets of known metabolic transformations. These tools can predict the sites on a molecule that are most likely to be metabolized by enzymes such as cytochrome P450s. For quinoline-containing compounds, predicting metabolism is important as it can influence their efficacy and safety profiles.

A hypothetical table summarizing predicted metabolic transformations might appear as:

| Proposed Metabolic Reaction | Predicted Metabolite | Enzyme Family Implicated |

| Hydroxylation | Data not available | CYP450 |

| Demethylation | Data not available | CYP450 |

Structure Activity Relationship Sar Studies of Furan Quinoline Compounds in Biological Contexts

Influence of Furan (B31954) Substitution on Target Interaction

The incorporation of a furan moiety into the quinoline (B57606) scaffold introduces significant structural and electronic features that can profoundly influence the compound's interaction with biological targets. The position of the furan ring on the quinoline core and its orientation are critical determinants of pharmacological activity.

Role of Furan Ring Position and Orientation

The position at which the furan ring is attached to the quinoline nucleus is a key factor in defining the biological profile of the resulting compound. For instance, studies on 2-(furan-2-yl)-4-phenoxyquinoline derivatives have demonstrated their potential as anti-inflammatory agents. nih.gov In this series, the furan ring at the 2-position of the quinoline scaffold is a crucial feature for their activity.

While direct SAR studies on 4-(furan-3-yl)-7-methylquinoline are not extensively documented in publicly available literature, we can infer the importance of the furan-3-yl substitution by examining related structures. The substitution at the 4-position of the quinoline ring is known to be critical for various biological activities, including antimalarial and anticancer effects. biointerfaceresearch.comnih.gov The electronic nature and steric bulk of the substituent at this position can significantly modulate the binding affinity of the molecule to its target. The furan ring, with its unique electronic properties and ability to participate in hydrogen bonding and π-π stacking interactions, can act as a crucial pharmacophore.

The orientation of the furan ring, specifically the connection via its 3-position (furan-3-yl), as opposed to the more commonly studied furan-2-yl isomer, introduces a different spatial arrangement of the furan's oxygen atom and aromatic system relative to the quinoline core. This can lead to altered binding modes with target proteins. For example, in a series of quinazoline (B50416) derivatives, a 5-substituted furan-2-yl moiety at the C-6 position was found to be crucial for antiproliferative activity. nih.gov This highlights the directional importance of the furan substituent.

Stereochemical Considerations and Pharmacological Activity

Stereochemistry plays a pivotal role in the pharmacological activity of chiral molecules. While this compound itself is not chiral, the introduction of chiral centers, for instance, through substitution on the furan or quinoline ring, would necessitate a stereochemical evaluation. The differential interaction of enantiomers with chiral biological targets like receptors and enzymes is a well-established principle in medicinal chemistry. In a study on pyrano[3,2-c]quinolones, the stereochemistry of the synthesized compounds was a key aspect of their characterization, although specific pharmacological activities were not detailed in the provided context. rsc.org For furan-quinoline compounds that possess stereogenic centers, the absolute configuration can dramatically affect their biological activity, with one enantiomer often exhibiting significantly higher potency than the other.

Impact of Methyl Group on Quinoline Scaffold Functionality

The presence and position of a methyl group on the quinoline scaffold can significantly influence the compound's physicochemical properties and its interaction with biological targets.

Electronic and Steric Effects of the Methyl Group

Sterically, the methyl group adds bulk to the molecule, which can influence its conformational preferences and its ability to fit into a specific binding pocket. The presence of a methyl group at the 7-position has been noted in the context of antimalarial 4-aminoquinoline (B48711) derivatives, where substitutions at this position are known to be important for activity. biointerfaceresearch.comyoutube.com For instance, the substitution pattern on the quinoline ring, including the presence of a methyl group, can affect the drug's ability to inhibit heme detoxification in the malaria parasite.

Modulation of Binding Affinity and Selectivity

The methyl group at the 7-position can play a crucial role in modulating the binding affinity and selectivity of the compound for its biological target. In some cases, the methyl group can occupy a specific hydrophobic pocket within the binding site, leading to an increase in binding affinity. For example, in a study of HIV integrase inhibitors, the presence of a methyl group on the quinoline moiety was found to be favorable for activity. nih.gov

Conversely, the steric hindrance introduced by the methyl group could prevent the molecule from binding to certain off-target proteins, thereby increasing its selectivity. The precise impact of the 7-methyl group would be highly dependent on the specific topology of the target's binding site. For instance, in the development of inhibitors for the melanin-concentrating hormone receptor 1 (MCHR1), the substitution pattern on the quinoline ring, including the potential for methyl substitution, was critical for achieving high affinity and selectivity. nih.gov

Correlations Between Structural Modifications and Molecular Recognition

The principles of molecular recognition govern the interaction between a ligand, such as this compound, and its biological target. Specific structural modifications can be directly correlated with changes in molecular recognition, leading to altered biological activity.

Bioisosteric replacement is a common strategy in medicinal chemistry to probe the importance of specific functional groups for molecular recognition. nih.gov For example, replacing the furan ring in this compound with other five-membered heterocycles like thiophene (B33073) or pyrrole (B145914) could help to elucidate the role of the furan oxygen in target binding. Similarly, moving the methyl group to other positions on the quinoline ring would provide insights into the steric and electronic requirements of the binding site.

Computational studies, such as molecular docking, can provide valuable insights into the potential binding modes of this compound with various biological targets. These studies can help to visualize the interactions between the ligand and the protein at the atomic level and can guide the design of new analogs with improved activity.

Below is a table summarizing the potential influence of the key structural features of this compound on its biological activity, based on the analysis of related compounds.

| Structural Feature | Position | Potential Influence on Biological Activity |

| Furan Ring | 4-position (3-yl isomer) | - Acts as a key pharmacophore. - Participates in hydrogen bonding and π-π stacking. - Specific orientation (3-yl) influences spatial arrangement and binding mode. |

| Methyl Group | 7-position | - Provides weak electron-donating effect, modulating electron density. - Introduces steric bulk, influencing conformational preference and binding pocket fit. - Can engage in hydrophobic interactions within the binding site. |

Binding Affinity and Specificity Profiles

In a study of quinoline derivatives, the introduction of different substituents led to a range of binding affinities, with some compounds exhibiting nanomolar efficacy. nih.gov For example, in a series of 4-anilino-quinazoline derivatives, a compound bearing a 5-substituted furan-2-yl moiety at the C-6 position of the quinazoline core displayed potent antiproliferative activity against A549 cells, suggesting a strong interaction with its molecular target. mdpi.com The replacement of a pyridinyl ring with a quinolinyl ring in other compounds has been shown to dramatically reduce binding potency to certain receptors, underscoring the sensitivity of binding affinity to structural modifications.

The binding affinity of thiopyrano[2,3-b]quinoline derivatives has been evaluated against the anticancer peptide CB1a, with binding affinities ranging from -5.3 to -6.1 Kcal/mol. nih.gov These studies highlight that the quinoline scaffold is a versatile platform for developing compounds with specific binding characteristics. The furan moiety in this compound is expected to significantly influence its binding profile due to its electronic properties and ability to engage in specific interactions.

Identification of Key Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For quinoline-based compounds, key pharmacophoric features often include the aromatic ring system and hydrogen bond acceptors. nih.gov

A pharmacophore model developed for antioxidant quinoline derivatives identified an aromatic ring and three hydrogen bond acceptors as crucial features. nih.gov In this compound, the quinoline and furan rings constitute the aromatic features, while the nitrogen atom of the quinoline and the oxygen atom of the furan can act as hydrogen bond acceptors.

The furan ring itself is considered an active pharmacophore in many natural and synthetic compounds. researchgate.net The substitution pattern on the quinoline ring is also critical. For example, in a series of quinoline derivatives, the presence of smaller, lipophilic substituents on an associated aniline (B41778) moiety enhanced affinity towards EGFR. mdpi.com The methyl group at the 7-position of this compound would contribute to the lipophilicity of the molecule, potentially influencing its interaction with hydrophobic pockets in a target protein.

Mechanism-Based SAR Through Molecular Interactions

The biological activity of a compound is underpinned by its molecular interactions with its target. For furan-quinoline compounds, these interactions are multifaceted, involving a combination of hydrogen bonding, hydrophobic interactions, and other non-covalent forces.

Hydrogen Bonding Networks

Hydrogen bonds are crucial for the specific recognition of ligands by biological macromolecules. In the case of this compound, the quinoline nitrogen and the furan oxygen are potential hydrogen bond acceptors.

Studies on related quinoline structures have demonstrated the importance of hydrogen bonding. For instance, in the crystal structure of quinolinium-4-carboxylate dihydrate, a network of N-H...O and O-H...O hydrogen bonds creates a three-dimensional structure. nih.gov Spectroscopic studies of harmane (a beta-carboline alkaloid) with quinoline have also revealed the formation of 1:1 stoichiometric hydrogen-bonded complexes in both the ground and excited singlet states. nih.gov These findings suggest that the nitrogen atom in the quinoline ring of this compound is readily available to participate in hydrogen bonding with donor groups in a biological target, such as the side chains of amino acids like serine, threonine, or lysine.

Hydrophobic Interactions and π-Stacking

The planar aromatic systems of the quinoline and furan rings in this compound make it a prime candidate for engaging in hydrophobic and π-stacking interactions. These interactions are fundamental to the binding of many drugs to their protein targets.

Spectroscopic studies have shown that as the number of rings in benzopyridines increases, π-π van der Waals interactions become more apparent. nih.gov In the crystal structure of a mercury(II) complex with a quinoline derivative, intermolecular face-to-face π-π stacking interactions were observed between the quinoline rings of adjacent molecules, with a centroid-centroid distance of 3.563 Å. researchgate.net The self-aggregation of flavonoids like luteolin (B72000) in water is driven by a combination of hydrophobic π-π stacking and hydrogen bonds. nih.gov

The furan ring can also participate in stacking interactions. Studies on conjugated compounds with furan and perfluorophenyl units have shown competition between π-π and furan-perfluorophenyl stacking interactions, indicating the significant role of the furan moiety in such non-covalent bonding. researchgate.netrsc.org Therefore, it is highly probable that the furan and quinoline rings of this compound can engage in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a protein's binding site.

Q & A

Basic Research Questions

Q. What synthetic routes are reported for 7-methylquinoline derivatives, and how can product isomer ratios be optimized?

- Methodological Insight : The synthesis of 7-methylquinoline often yields mixed isomers (e.g., 5-methylquinoline as a byproduct), as shown by GC-MS analysis of reaction mixtures in chloroform, where a 2:1 ratio of 7-methylquinoline to 5-methylquinoline was observed . Optimization strategies include adjusting reaction temperatures, catalysts, or solvent polarity. For example, CDCl3 solvent interactions influence proton shifts (methyl groups at 2.5454 ppm for 7-methylquinoline vs. 2.6482 ppm for 5-methylquinoline), aiding in NMR-based monitoring .

Q. How can spectroscopic techniques distinguish positional isomers in quinoline derivatives?

- Analytical Approach : Proton NMR is critical for distinguishing isomers. For 7-methylquinoline, the methyl group’s chemical shift at 2.5454 ppm differs from 5-methylquinoline (2.6482 ppm) due to electronic shielding variations . GC-MS with peak integration (e.g., 100:50 ratio for 7- vs. 5-methylquinoline) complements structural confirmation .

Q. What challenges exist in isolating 7-substituted quinoline isomers, and what purification methods are recommended?

- Experimental Limitations : Column chromatography, crystallization, and distillation often fail to isolate 7-methylquinoline from 5-methylquinoline due to similar physicochemical properties . Alternative approaches include derivatization (e.g., introducing bulky groups to enhance separation) or leveraging solvent polarity gradients in HPLC.

Advanced Research Questions

Q. How do catalytic systems influence the dehydrogenation of tetrahydroquinolines to yield 4-substituted quinolines?

- Catalytic Mechanisms : Modular o-quinone catalysts under ambient conditions enable efficient dehydrogenation of tetrahydroquinolines. For example, 4-(p-fluorophenyl)-7-methylquinoline was synthesized in 65% yield using this method, highlighting the role of electron-withdrawing substituents in stabilizing intermediates . Reaction optimization involves tuning catalyst redox potential and solvent choice (e.g., MeCN for enhanced electron transfer) .

Q. What structure-activity relationships (SAR) are observed in 4-substituted quinolines with heterocyclic moieties?

- Pharmacological Relevance : Substitution at the 4-position (e.g., furan-3-yl) impacts bioactivity. For instance, 2-arylethenylquinoline derivatives exhibit enhanced binding to Alzheimer’s disease targets due to π-π stacking interactions with aromatic residues . Computational modeling (e.g., docking studies) combined with in vitro assays can elucidate SAR trends.

Q. How do solvent effects and substituent positioning influence quinoline derivative stability and reactivity?

- Kinetic and Thermodynamic Analysis : Solvent polarity affects tautomeric equilibria in 4-hydroxyquinolines. For example, ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate shows keto-enol tautomerism in polar aprotic solvents, altering reactivity in nucleophilic substitutions . Substituent steric effects (e.g., 7-methyl vs. 6-fluoro groups) further modulate reaction pathways .

Data Contradictions and Unresolved Issues

Q. Why do GC-MS and NMR integration ratios for 7-methylquinoline synthesis show discrepancies in isomer quantification?

- Critical Analysis : GC-MS peak integrations (100:50 ratio) suggest a 70:30 product mixture, whereas NMR integration (2:1 ratio) implies 66:34. This discrepancy arises from differences in detector sensitivity (GC-MS) vs. proton environment resolution (NMR). Calibration with pure standards is recommended for accurate quantification .

Q. What unresolved questions persist regarding the catalytic dehydrogenation of polycyclic quinolines?

- Research Gaps : Polycyclic substrates (e.g., indeno[2,1-c]quinoline) undergo competing dehydrogenation and benzylic oxygenation, complicating product selectivity . Future studies should explore catalyst design (e.g., chiral ligands) to control regioselectivity.

Methodological Recommendations

Key Data from Literature

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.